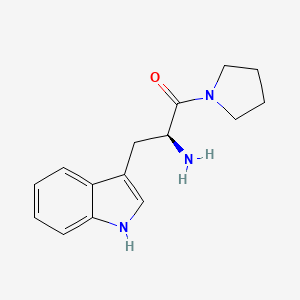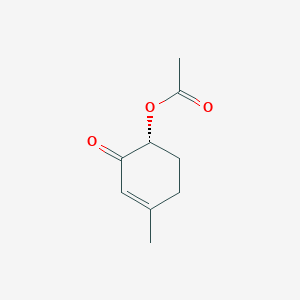
(1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate typically involves the esterification of (1R)-4-Methyl-2-oxocyclohex-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with ammonia or amines can replace the acetate group with an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or other substituted derivatives.
Applications De Recherche Scientifique
(1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-4-Methyl-2-oxocyclohex-3-en-1-ol: The alcohol precursor of the acetate ester.
4-Methylcyclohexanone: A structurally similar compound with a ketone functional group.
Cyclohexene: The parent hydrocarbon of the cyclohexene ring in the compound.
Uniqueness
(1R)-4-Methyl-2-oxocyclohex-3-en-1-yl acetate is unique due to the presence of both an acetate ester and a cyclohexene ring with a methyl substitution. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
390401-23-7 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
[(1R)-4-methyl-2-oxocyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-9(8(11)5-6)12-7(2)10/h5,9H,3-4H2,1-2H3/t9-/m1/s1 |
Clé InChI |
ORIVNYGTKVLPCD-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=O)[C@@H](CC1)OC(=O)C |
SMILES canonique |
CC1=CC(=O)C(CC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
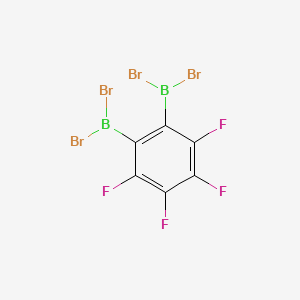
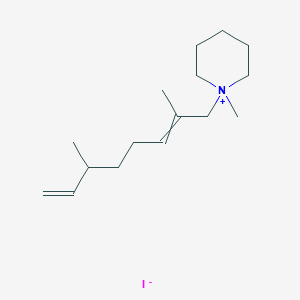
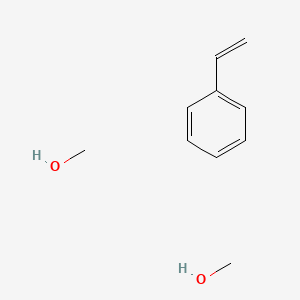
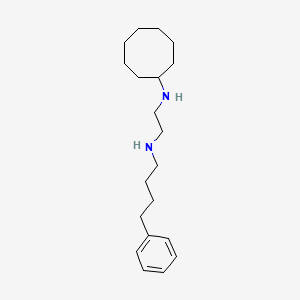
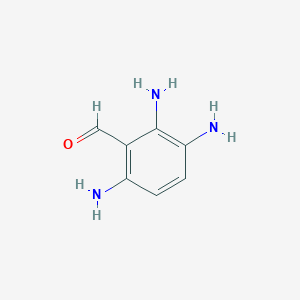
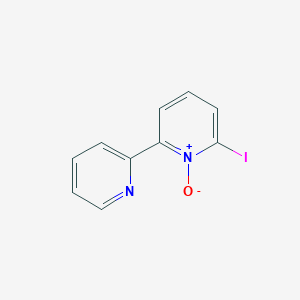
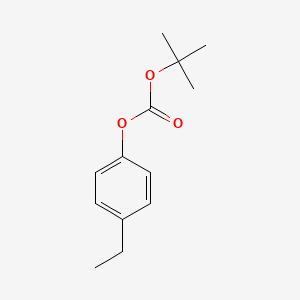
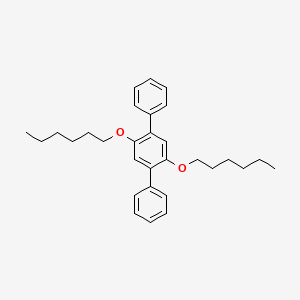
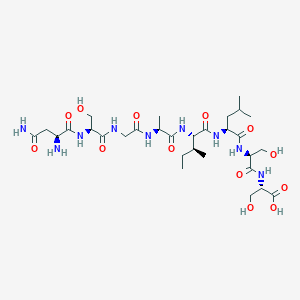
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
